molecular formula C13H19ClN2O3 B1389009 4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride CAS No. 1185000-02-5

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride

Cat. No.: B1389009
CAS No.: 1185000-02-5
M. Wt: 286.75 g/mol
InChI Key: PATAHYPQDAYDER-UHFFFAOYSA-N
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Description

4-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-benzoic acid hydrochloride is a piperazine-containing organic compound offered as a research chemical. The piperazine moiety is a common feature in medicinal chemistry and is found in molecules with a wide range of pharmacological activities. While the specific biological profile of this compound is a subject of ongoing investigation, structurally related piperazine derivatives have been extensively studied for their potential as epigenetic modulators, particularly as inhibitors of histone deacetylases (HDACs) . HDAC inhibition is a promising therapeutic strategy that can lead to the derepression of silenced genes and has shown anti-proliferative effects in cancer cell models . Furthermore, piperazine and benzoic acid-based molecular frameworks are key components in various patented compounds investigated for their use in treating conditions such as viral infections and cancer . This combination of structural features makes this compound a valuable building block for chemical synthesis and a candidate for further exploration in biochemical and pharmacological research to develop novel therapeutic agents. This product is intended for research purposes only in a laboratory setting.

Properties

IUPAC Name

4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3.ClH/c16-10-9-14-5-7-15(8-6-14)12-3-1-11(2-4-12)13(17)18;/h1-4,16H,5-10H2,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATAHYPQDAYDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis typically involves the following steps:

  • Preparation of the benzoic acid derivative: : This may involve the chlorination of benzoic acid to produce a chloro-derivative.

  • Nucleophilic substitution: : The chloro-derivative is then reacted with 4-(2-hydroxy-ethyl)-piperazine under nucleophilic substitution conditions. This results in the formation of the target compound.

  • Hydrochloride formation: : The final compound is then converted to its hydrochloride salt form using hydrochloric acid.

Industrial production methods: : For industrial-scale production, the process may involve:

  • Use of automated reactors to control temperature and reaction conditions.

  • Purification using methods like recrystallization or chromatography.

  • Quality control to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride undergoes various chemical reactions : this compound undergoes various chemical reactions: Oxidation : Can be oxidized to form corresponding quinones or other derivatives. Reduction : The carbonyl group can be reduced to alcohols using standard reducing agents like sodium borohydride. Substitution : Can undergo substitution reactions, especially at the piperazine or benzoic acid moiety, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions : These reactions usually involve:

  • Reagents such as oxidizing agents (e.g., KMnO4, CrO3) for oxidation.

  • Reducing agents (e.g., LiAlH4, NaBH4) for reduction.

  • Acid chlorides and alkyl halides for substitution reactions.

Major products formed : Depending on the reaction conditions, you can get derivatives like N-alkylated piperazines, hydroxy-ethyl benzoic acids, or other substituted benzoic acids.

Scientific Research Applications

Medicinal Chemistry

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride is primarily studied for its potential therapeutic applications:

  • Antidepressant Activity : Research indicates that compounds with piperazine structures often exhibit antidepressant properties. This compound may influence neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation .
  • Antitumor Effects : Some studies suggest that derivatives of piperazine can inhibit tumor growth by interfering with cellular signaling pathways. The specific mechanism of action for this compound remains an area of active research .

Biochemical Research

The compound is utilized in proteomics and biochemical assays due to its ability to interact with various biological molecules:

  • Receptor Binding Studies : It serves as a ligand in receptor binding assays, helping to elucidate receptor-ligand interactions relevant to drug development .
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes, which could be useful in developing treatments for diseases characterized by enzyme dysregulation .

Pharmaceutical Formulations

In the pharmaceutical industry, this compound is explored for its formulation properties:

  • Drug Delivery Systems : Its chemical structure allows it to be incorporated into various drug delivery systems, enhancing the bioavailability of therapeutic agents .
  • Stabilization of Active Ingredients : The hydrochloride form can improve the stability of active pharmaceutical ingredients (APIs) during storage and transport .

Case Study 1: Antidepressant Properties

A study conducted on the efficacy of this compound demonstrated its potential as an antidepressant. In vitro assays showed that the compound increased serotonin levels in neuronal cultures, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

Case Study 2: Antitumor Activity

Research published in a peer-reviewed journal explored the antitumor effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis in treated cells, highlighting its potential as a lead compound for anticancer drug development .

Mechanism of Action

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride exerts its effects through: Molecular targets : It can interact with enzymes, proteins, and receptors, often leading to inhibition or activation of these biological molecules. Pathways involved : Depending on its application, it can interfere with metabolic pathways, signal transduction pathways, or other biochemical processes, leading to its desired therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Methyl vs. Hydroxyethyl Substituents
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride (CAS: 514209-40-6): Molecular Formula: C₁₄H₂₀Cl₂N₂O₂ Substituent: Methyl group on piperazine. Dihydrochloride salt increases acidity .
  • Target Compound : The hydroxyethyl group introduces a secondary alcohol, enhancing solubility and enabling covalent interactions (e.g., esterification).

Piperazine vs. Piperidine Rings
  • 4-(2-(Piperidin-1-yl)ethoxy)benzoic Acid Hydrochloride (CAS: Not provided): Molecular Formula: C₁₄H₂₀ClNO₃ (estimated). Structure: Piperidine (6-membered, one N) instead of piperazine (6-membered, two N). Ethoxy linker. Impact: Reduced hydrogen-bonding capacity due to fewer N atoms. The ethoxy linker increases conformational flexibility .

Functional Group Modifications

Fluorinated Analogs
  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate (CAS: Not provided): Structure: Fluorobenzoyl and hydroxyphenyl-oxoethyl groups. Impact: Fluorine enhances electronegativity, improving membrane permeability. The trifluoroacetate counterion increases lipophilicity compared to hydrochloride .
Pyrrolidinone Derivatives
  • S-61 and S-73 Antiarrhythmic Agents: Structure: Piperazine linked to pyrrolidin-2-one via a butyl chain. Substituents: 2-tolyl (S-61) or 2,4-difluorophenyl (S-73). Impact: The pyrrolidinone moiety introduces a lactam ring, enabling π-π stacking. Fluorine substituents enhance metabolic stability .

Salt Forms and Counterions

  • 4-{[2-(Piperazin-1-yl)ethyl]amino}benzoic Acid Dihydrochloride (CAS: 2059948-88-6): Molecular Formula: C₁₃H₂₀Cl₂N₄O₂.

Research Findings and Implications

  • Solubility : The hydroxyethyl group in the target compound enhances aqueous solubility compared to methyl-substituted analogs (e.g., 0.92 similarity compound in ).
  • Bioactivity : Fluorinated analogs (e.g., S-73 ) show improved metabolic stability, suggesting that similar modifications to the target compound could enhance drug-like properties.
  • Salt Effects : Dihydrochloride salts (e.g., ) may offer higher crystallinity but lower solubility than hydrochloride salts.

Biological Activity

4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride (CAS No. 1185000-02-5) is a synthetic organic compound notable for its structural features, which include a benzoic acid moiety linked to a piperazine ring via a hydroxyethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.

  • Molecular Formula : C₁₃H₁₉ClN₂O₃
  • Molar Mass : 286.76 g/mol
  • Chemical Structure : The compound features a piperazine ring, which is known for its versatility in drug design, and a benzoic acid component that contributes to its biological activity.

The biological activity of this compound is primarily mediated through:

  • Enzyme Interaction : It can interact with various enzymes and receptors, potentially leading to the inhibition or activation of these biological targets.
  • Signal Transduction Pathways : The compound may influence metabolic pathways and signal transduction processes, contributing to its therapeutic effects.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In studies where it was administered to laboratory rats using the carrageenan-induced paw edema model, it demonstrated notable efficacy:

  • Dosage and Efficacy :
    • 5 mg/kg: 19.5% edema inhibition at 1 hour
    • 25 mg/kg: 63.1% edema inhibition at 1 hour
    • 125 mg/kg: 48.9% edema inhibition at 1 hour
  • Comparison with Diclofenac : The anti-inflammatory activity was comparable to that of diclofenac, a well-known non-steroidal anti-inflammatory drug (NSAID) .
Dosage (mg/kg)Edema Inhibition (%) at 1 HourEdema Inhibition (%) at 3 Hours
519.5Not reported
2563.1Not reported
12548.9Not reported
Diclofenac77.2Not reported

Analgesic Activity

In addition to its anti-inflammatory properties, the compound has been evaluated for analgesic effects. While specific data on pain relief were not detailed in the available literature, the mechanism of action suggests potential analgesic benefits due to its interaction with pain pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds, providing context for the effects observed with this compound:

  • Study on Piperazine Derivatives : Research has shown that piperazine derivatives often exhibit diverse biological activities, including anti-inflammatory and analgesic effects. This supports the hypothesis that the structural features of this compound contribute to its efficacy .
  • ToxCast Chemical Profiling : A comprehensive analysis of various chemicals indicated that compounds with similar structures showed significant interactions with multiple biological targets, suggesting a broad spectrum of potential activities .
  • Comparative Analysis with Other Benzoates : Studies comparing benzoic acid derivatives have highlighted the unique reactivity and biological profile of compounds like this hydrochloride derivative, emphasizing its potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 4-[4-(2-hydroxyethyl)-piperazin-1-yl]-benzoic acid hydrochloride, and how can reaction efficiency be maximized?

  • Methodological Answer : A reductive amination approach is commonly employed. For example, 4-formyl benzoic acid can react with 2-hydroxyethylpiperazine in dichloromethane using sodium triacetoxy borohydride as a reducing agent. Reaction monitoring via TLC (e.g., ethyl acetate/hexanes 35:65) ensures completion. Purification via flash chromatography (e.g., Biotage SP4 with gradient elution) yields ~80% purity . Adjusting stoichiometry (1:1 molar ratio of aldehyde to amine) and using inert atmospheres can minimize side reactions.

Q. How can researchers characterize the structural purity of this compound?

  • Methodological Answer : Combine analytical techniques:
  • NMR (¹H/¹³C) to confirm piperazine ring substitution and hydroxyethyl/benzoic acid moieties.
  • HPLC (≥98% purity threshold) with UV detection at 254 nm.
  • Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ expected at m/z 309.2).
  • Elemental analysis to validate Cl⁻ content (~12.3% for hydrochloride salt) .

Q. What environmental factors influence the stability of this compound during storage?

  • Methodological Answer : Stability is pH- and temperature-sensitive. Store at 2–8°C in airtight, light-resistant containers. Aqueous solutions degrade rapidly at pH > 7 due to hydrolysis of the piperazine ring. Lyophilization enhances long-term stability for biological assays .

Q. What preliminary assays are recommended to assess its biological activity?

  • Methodological Answer : Screen for receptor binding (e.g., GPCRs or kinase targets) via radioligand displacement assays. Use cell-based models (e.g., HEK293 transfected with target receptors) to evaluate cAMP or calcium signaling. IC₅₀ values should be cross-validated with orthogonal methods (e.g., SPR or ITC) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for novel derivatives?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict transition states and energetics. Pair with cheminformatics tools (e.g., RDKit) to generate derivatives. Validate with high-throughput robotic synthesis and LC-MS screening .

Q. How to resolve contradictory data in biological activity across assay platforms?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., buffer ionic strength or cell line variability). Conduct a meta-analysis:
  • Normalize data to internal controls (e.g., % inhibition relative to reference antagonists).
  • Use Bland-Altman plots to identify systematic biases.
  • Validate with in vivo pharmacokinetic profiling (e.g., plasma half-life and tissue distribution) .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Methodological Answer : Scale-up challenges include exothermic reactions and byproduct formation. Implement:
  • Flow chemistry for precise temperature control.
  • In-line FTIR monitoring to track intermediate formation.
  • Crystallization-driven purification (e.g., anti-solvent addition with ethanol/water mixtures) .

Q. How can researchers design experiments to probe its mechanism in multi-target pathways?

  • Methodological Answer : Use multi-omics approaches:
  • Phosphoproteomics to map kinase signaling networks.
  • Metabolomics (LC-HRMS) to identify pathway perturbations.
  • CRISPR-Cas9 gene knockout libraries to pinpoint genetic dependencies .

Data Contradiction Analysis

Q. Why do solubility values vary across literature reports?

  • Methodological Answer : Discrepancies arise from measurement protocols. Standardize using:
  • Shake-flask method (24 hr equilibration in PBS pH 7.4).
  • Nephelometry for turbidity quantification.
  • Report temperature (±0.1°C) and ionic strength explicitly .

Q. How to address conflicting cytotoxicity results in different cancer cell lines?

  • Methodological Answer :
    Cell-specific factors (e.g., expression of efflux pumps or metabolic enzymes) alter responses. Perform:
  • ATP-based viability assays with identical seeding densities.
  • Transcriptomic profiling (RNA-seq) to correlate sensitivity with gene expression.
  • Pharmacological inhibition of ABC transporters (e.g., verapamil) to assess efflux effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride
Reactant of Route 2
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4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.